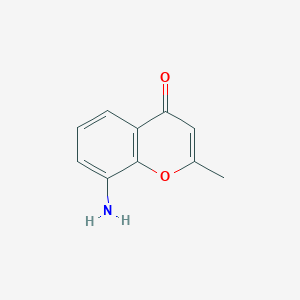
Difluorocarboxyfluorescein NHS Ester, 5-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the fluorescein structure. The synthesis typically involves the reaction of fluorescein with fluorinating agents under controlled conditions to produce difluorocarboxyfluorescein. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent to form the NHS ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products
The major products formed from these reactions are labeled biomolecules, such as fluorescently labeled proteins, peptides, and nucleotides. These labeled biomolecules are used in various biochemical and analytical applications .
Wissenschaftliche Forschungsanwendungen
Difluorocarboxyfluorescein NHS Ester, 5-isomer, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 5-isomer, involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the compound to label proteins, peptides, and other biomolecules with high specificity. The fluorescence properties of the compound enable the visualization and tracking of labeled biomolecules in various experimental settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 5-isomer.
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester: Structurally identical to this compound, and used for similar applications.
Uniqueness
This compound, stands out due to its greater photostability and lower pKa, making it more suitable for applications in the physiological pH range. Its ability to form stable amide bonds with primary amines also enhances its utility in labeling biomolecules with high specificity .
Eigenschaften
Molekularformel |
C25H13F2NO9 |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)11-2-1-10(5-12(11)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChI-Schlüssel |
RPOLNGNGJOEMSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)



![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


